molecular formula C25H22ClN3O2 B3014990 N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 941913-52-6

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

货号: B3014990
CAS 编号: 941913-52-6
分子量: 431.92
InChI 键: OUBCOSBDOMHTJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other conditions. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core with additional substituents that enhance its biological activity. The presence of a 4-chlorophenyl group and a 2,4-dimethylphenyl moiety contributes to its pharmacological profile.

Property Details
Molecular Formula C_{22}H_{22}ClN_{3}O_{2}
Molecular Weight 397.88 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Benzodiazepines primarily act as positive allosteric modulators at the gamma-aminobutyric acid type A (GABAA_A) receptor. This action enhances the effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS). Consequently, compounds like this compound are expected to exhibit anxiolytic, sedative, and muscle relaxant properties.

Anxiolytic and Sedative Effects

Research indicates that benzodiazepines exhibit significant anxiolytic effects through their action on GABAA_A receptors. Studies have shown that modifications in the benzodiazepine structure can lead to variations in potency and efficacy. For instance, compounds with electron-withdrawing groups like chlorine often demonstrate enhanced binding affinity to GABAA_A receptors compared to their non-substituted counterparts .

Structure-Activity Relationships (SAR)

The SAR of benzodiazepines suggests that the position and nature of substituents significantly influence their biological activity. In the case of this compound:

  • Chloro Substitution: The 4-chlorophenyl group is associated with increased lipophilicity and receptor affinity.
  • Dimethyl Substitution: The 2,4-dimethylphenyl moiety may enhance selectivity for specific GABAA_A receptor subtypes.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general trends observed in similar benzodiazepines include rapid absorption and distribution following oral administration. Metabolism typically occurs via hepatic pathways involving cytochrome P450 enzymes, leading to various active metabolites that contribute to the overall pharmacological effect .

Case Studies

Several studies have evaluated related compounds within the benzodiazepine class for their therapeutic potential:

  • Anxiolytic Efficacy: A study demonstrated that structurally similar benzodiazepines exhibited significant anxiolytic effects in animal models when administered at varying dosages .
  • Cognitive Effects: Research has highlighted concerns regarding cognitive impairment associated with long-term use of benzodiazepines. However, newer derivatives with optimized SAR may offer reduced side effects while maintaining therapeutic efficacy .
  • Cholinesterase Inhibition: Some studies have explored the potential of benzodiazepine derivatives as cholinesterase inhibitors, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

属性

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-16-7-12-20(17(2)13-16)22-14-25(31)29(23-6-4-3-5-21(23)28-22)15-24(30)27-19-10-8-18(26)9-11-19/h3-13H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCOSBDOMHTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。